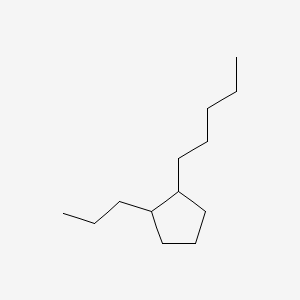

1-Pentyl-2-propylcyclopentane

説明

Structure

3D Structure

特性

CAS番号 |

62199-51-3 |

|---|---|

分子式 |

C13H26 |

分子量 |

182.35 g/mol |

IUPAC名 |

1-pentyl-2-propylcyclopentane |

InChI |

InChI=1S/C13H26/c1-3-5-6-9-13-11-7-10-12(13)8-4-2/h12-13H,3-11H2,1-2H3 |

InChIキー |

MTKGHPSAELTIFQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1CCCC1CCC |

製品の起源 |

United States |

Conformational Analysis and Dynamics of 1 Pentyl 2 Propylcyclopentane

Theoretical Framework of Cyclopentane (B165970) Ring Conformations

Unlike the more rigid cyclohexane (B81311) ring, cyclopentane's conformational landscape is characterized by a continuous interconversion of puckered forms with very low energy barriers. This dynamic behavior is best described by the theory of pseudorotation.

A planar cyclopentane structure is destabilized by significant torsional strain from eclipsed C-H bonds. maricopa.edulibretexts.org To relieve this strain, the ring puckers. The dynamic process of this puckering, where the out-of-plane atom appears to rotate around the ring, is known as pseudorotation. wikipedia.orgnih.gov This is not a true rotation of the entire molecule but a continuous series of conformational changes that pass through various envelope and twist forms. wikipedia.orgyoutube.com

The specific conformation of the five-membered ring at any instant can be described by a set of puckering coordinates, most commonly the puckering amplitude (q) and a phase angle (ϕ). nih.govnih.gov The phase angle defines the position of the pucker along the pseudorotational pathway. A full 360° rotation of the phase angle corresponds to one full pseudorotational cycle, encompassing ten envelope and ten twist conformations.

Along the pseudorotation pathway, two principal, highly symmetric conformations serve as reference points: the envelope and the twist form. masterorganicchemistry.com

Envelope (C_s) Conformation: In this conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. libretexts.orgresearchgate.net This structure has C_s symmetry. While the envelope conformation reduces some torsional strain, significant eclipsing interactions remain along the "bottom" of the envelope where the four atoms are planar. libretexts.orgopenochem.org

Twist (C_2) Conformation: Also known as the half-chair conformation, this form has C_2 symmetry. researchgate.netopenochem.org Three carbon atoms are in a plane, with one atom above the plane and another below it. The twist conformation generally possesses lower torsional strain than the envelope form because more of the C-H bonds are staggered. masterorganicchemistry.com

For unsubstituted cyclopentane, the energy difference between the envelope and twist conformations is very small, and the barrier to pseudorotation is minimal, allowing for rapid interconversion at room temperature. nih.govstackexchange.com

Computational Investigations of 1-Pentyl-2-propylcyclopentane Conformations

Direct experimental characterization of the conformational landscape of a specific molecule like this compound is complex. Therefore, computational chemistry provides essential tools for mapping its potential energy surface and identifying the most stable conformers.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and, consequently, the geometry and energy of molecules. jkps.or.kr For a substituted cyclopentane, DFT calculations can be employed to locate the various conformational isomers (energy minima) and the transition states that connect them.

By systematically rotating the substituents and allowing the ring to pucker, a potential energy surface can be generated. The results of such calculations would identify the most stable arrangements of the pentyl and propyl groups (e.g., pseudo-equatorial vs. pseudo-axial) and the energy barriers between these conformations.

| Computational Step | Objective | Expected Outcome for this compound |

|---|---|---|

| Geometry Optimization | To find stable, low-energy conformations (local minima). | Optimized 3D structures of various envelope and twist conformers with different orientations of the pentyl and propyl groups. |

| Frequency Calculation | To confirm that optimized structures are true minima (no imaginary frequencies) and to calculate zero-point vibrational energies. | Confirmation of stable conformers and their relative energies, corrected for zero-point energy. |

| Transition State Search | To find the lowest energy pathway between two stable conformers (e.g., between two different twist forms). | The structure and energy of the transition state, which defines the energy barrier for pseudorotation or substituent reorientation. |

Beyond DFT, other computational methods are also valuable for studying conformational landscapes.

Ab Initio Methods: These methods are based on first principles of quantum mechanics without using experimental parameters. ijert.orglibretexts.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very accurate energy predictions, though they are computationally more demanding than DFT. libretexts.org They are often used to benchmark the results from less computationally intensive methods.

Semiempirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. libretexts.org While less accurate than ab initio or DFT methods, they are much faster. This speed allows for a broader and more rapid exploration of the conformational space, which can be useful for identifying a wide range of possible conformers before refining their structures and energies with more accurate methods.

The presence of the 1-pentyl and 2-propyl substituents dramatically alters the simple pseudorotational landscape of unsubstituted cyclopentane. worldscientific.com The bulky alkyl groups introduce steric strain, which creates significant energy differences between various conformers.

The primary influence of the substituents is to create a preference for conformations where the large pentyl and propyl groups occupy pseudo-equatorial positions to minimize steric interactions with the rest of the ring. Conformations that place these groups in more crowded pseudo-axial positions would be significantly higher in energy.

Furthermore, the adjacent (1,2) positioning of the substituents introduces additional steric hindrance between the groups themselves. This leads to a restricted pseudorotational circuit. The barrier to pseudorotation is expected to be substantially higher than in unsubstituted cyclopentane, as the substituents must navigate past each other during the ring's puckering motion. The lowest energy conformations will be those that maximize the distance between the pentyl and propyl groups while keeping them in pseudo-equatorial orientations.

| Conformational Feature | Energetic Consequence | Reason |

|---|---|---|

| Substituents in Pseudo-Equatorial Positions | Stabilizing (Lower Energy) | Minimizes steric clashes (1,3-diaxial-like interactions) with the rest of the ring. |

| Substituents in Pseudo-Axial Positions | Destabilizing (Higher Energy) | Increases steric strain with pseudo-axial hydrogens on other carbons. |

| Pseudorotation Path | Higher Energy Barrier | The bulky substituents must move past each other during the ring's motion, creating significant steric hindrance at certain points in the pseudorotational cycle. |

Experimental Probes of Conformational Dynamics

The dynamic nature of this compound's conformational landscape can be investigated through various experimental techniques. These methods provide insights into the energy barriers between different conformers and offer unique "fingerprints" for identifying specific spatial arrangements of the molecule.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Ring Interconversion

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of conformational changes that occur on the NMR timescale, such as the ring interconversion of this compound. The cyclopentane ring is not planar and exists in a continuous state of flux between various non-planar conformations, primarily the envelope and twist forms. For a 1,2-disubstituted cyclopentane like this compound, this ring inversion process interconverts the axial and equatorial positions of the pentyl and propyl groups.

At sufficiently high temperatures, this ring inversion is rapid on the NMR timescale. Consequently, the NMR spectrum shows averaged signals for the protons on the ring and the substituents. For instance, the protons attached to the same carbon atom would appear as a single, time-averaged signal.

As the temperature is lowered, the rate of ring interconversion decreases. When the rate becomes comparable to the frequency separation of the signals for the distinct axial and equatorial protons, the NMR signals begin to broaden. This phenomenon is known as coalescence. The temperature at which the separate signals merge into a single broad peak is the coalescence temperature (Tc).

Upon further cooling below Tc, the rate of interconversion becomes slow enough that the NMR spectrometer can resolve the distinct signals for the axial and equatorial protons of the individual, "frozen" conformers. By analyzing the shape of the NMR signals over a range of temperatures, particularly around the coalescence point, it is possible to calculate the rate constant (k) for the interconversion process. From this, the free energy of activation (ΔG‡) for the ring inversion can be determined using the Eyring equation. This energy barrier provides a quantitative measure of the conformational flexibility of the cyclopentane ring.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | -60 °C (213 K) | The temperature at which the signals for interconverting protons merge. |

| Frequency Separation (Δν) | 50 Hz | The difference in chemical shift between the signals for a given proton in the two stable conformations at low temperature. |

| Rate Constant at Tc (kc) | 111 s-1 | The rate of ring interconversion at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | 10.2 kcal/mol (42.7 kJ/mol) | The energy barrier for the ring inversion process. |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational state of molecules. Each conformer of this compound will have a unique vibrational spectrum, which acts as a "fingerprint" for that specific three-dimensional arrangement. nih.govresearchgate.net These techniques are complementary and provide detailed information about the molecular structure.

The basis of this application is that the vibrational modes of a molecule—stretching, bending, and torsional motions—are dependent on its geometry. Changes in dihedral angles and interatomic distances between different conformers lead to shifts in the frequencies and intensities of vibrational bands.

For this compound, specific regions of the IR and Raman spectra would be particularly sensitive to conformational changes:

C-H Stretching Vibrations (2800-3000 cm-1): The precise frequencies of the C-H stretching modes of the pentyl and propyl groups, as well as the cyclopentane ring, are influenced by the local steric environment. Different staggered conformations of the alkyl chains will result in slightly different spectral patterns in this region.

CH2 Scissoring and Bending Vibrations (1400-1500 cm-1): These modes are characteristic of the alkyl chains and the cyclopentane ring. The presence of multiple conformers can lead to the appearance of several closely spaced peaks in this region. docbrown.info

By comparing experimentally obtained IR and Raman spectra with those predicted from theoretical calculations (such as Density Functional Theory, DFT) for different possible conformers, it is possible to identify the conformers present in a sample and potentially their relative populations. aip.org While detailed vibrational analysis for this compound has not been published, the following table provides representative vibrational modes and their expected frequencies for alkyl-substituted cyclopentanes.

| Vibrational Mode | Typical Frequency Range (cm-1) | Spectroscopic Technique | Conformational Sensitivity |

|---|---|---|---|

| C-H Stretch (Alkyl & Ring) | 2850 - 2960 | IR, Raman | Sensitive to the local electronic and steric environment of the C-H bonds. |

| CH2 Scissoring | 1450 - 1470 | IR, Raman | Sensitive to the geometry of the alkyl chains and the cyclopentane ring. |

| CH2 Wagging/Twisting | 1150 - 1350 | IR, Raman | Highly sensitive to the conformation of the alkyl side chains. |

| C-C Stretch (Skeletal) | 800 - 1200 | IR, Raman | Reflects the overall carbon skeleton structure; sensitive to ring and chain conformation. |

| Ring Puckering/Deformation | 200 - 500 | Raman | Directly probes the conformation (envelope vs. twist) of the cyclopentane ring. |

Reaction Mechanisms Involving 1 Pentyl 2 Propylcyclopentane

Mechanistic Pathways of Key Synthetic Transformations to Form the Compound

Detailed, experimentally verified mechanistic pathways for the specific synthesis of 1-pentyl-2-propylcyclopentane are not extensively described in the scientific literature. However, the synthesis of analogous 1,2-dialkylcyclopentanes can proceed through several established routes, and it is reasonable to infer that the formation of this compound would follow similar mechanistic principles.

One plausible pathway involves the reductive cyclization of a suitable diketone , such as 1,4-dodecanedione. The mechanism for such a reaction, often carried out under conditions like the Clemmensen or Wolff-Kishner reduction, would involve the initial formation of a cyclic intermediate followed by deoxygenation.

Another potential synthetic route is the alkylation of a pre-existing cyclopentyl ring . For instance, the sequential alkylation of cyclopentanone (B42830) could be envisioned, followed by the reduction of the carbonyl group. The mechanism would proceed through the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromopentane (B41390) or 1-bromopropane).

The Diels-Alder reaction followed by subsequent reduction and modification could also, in principle, be used to construct the substituted cyclopentane (B165970) ring, though this would be a more complex, multi-step synthesis. The mechanism of the initial cycloaddition is a concerted pericyclic reaction.

Mechanistic Investigations of Functionalization Reactions of this compound

Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light or heat to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the this compound, forming a hydrogen halide and a cycloalkyl radical. This radical can then react with another halogen molecule to form a halogenated product and a new halogen radical. The regioselectivity of this step is governed by the stability of the resulting radical, with tertiary carbons being the most favored sites for abstraction.

Termination: The reaction is concluded by the combination of any two radical species.

Elucidation of Intermediates and Transition States in Relevant Reactions

Without specific studies on this compound, any discussion of intermediates and transition states must be inferred from general organic chemistry principles and studies on similar molecules.

For reactions involving compounds like this compound, techniques such as in-situ Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the disappearance of reactants and the appearance of products. For instance, in a functionalization reaction, the appearance of new signals in the NMR spectrum corresponding to the modified structure would indicate reaction progress.

Computational chemistry, particularly Density Functional Theory (DFT) , is a powerful tool for modeling reaction coordinates and elucidating the structures of transition states. For a hypothetical reaction of this compound, computational modeling could be used to:

Calculate the activation energies for different reaction pathways.

Visualize the geometry of transition state structures.

Predict the regioselectivity and stereoselectivity of reactions.

A summary of potential computational approaches is presented in the table below.

| Computational Method | Application in Studying this compound Reactions | Expected Insights |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles. | Determination of reaction feasibility and identification of kinetic products. |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. | Refined understanding of transition state energies. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its reactions in solution. | Insights into solvent effects and conformational dynamics. |

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 1-Pentyl-2-propylcyclopentane. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide comprehensive information regarding the carbon skeleton, proton environments, connectivity, and stereochemistry.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Connectivity

Multi-dimensional NMR techniques are critical for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons within the pentyl and propyl chains, as well as within the cyclopentane (B165970) ring. For instance, the methine proton at C1 of the cyclopentane ring would show a correlation to the adjacent methine proton at C2 and the methylene protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is essential for assigning the specific ¹³C chemical shift to each corresponding proton, thereby mapping out all the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). This technique is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the protons of the first methylene group of the pentyl chain to both the C1 and C2 carbons of the cyclopentane ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of this compound. This experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. nanalysis.com To distinguish between the cis and trans isomers, one would look for NOE cross-peaks between the protons on the pentyl substituent and the protons on the propyl substituent.

In the cis isomer , where both alkyl groups are on the same face of the cyclopentane ring, a spatial proximity and thus an NOE signal would be expected between the protons of the C1-methine and the C2-methine, as well as between the first methylene groups of the pentyl and propyl chains.

In the trans isomer , these groups are on opposite faces, and such NOE correlations would be absent.

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| NMR Technique | Purpose | Expected Key Correlations |

| COSY | Identifies ¹H-¹H spin-spin coupling networks | - Correlations between adjacent protons in the pentyl and propyl chains.- Correlations between protons on C1, C2, and C5 of the cyclopentane ring. |

| HSQC | Correlates protons to their directly attached carbons | - One-bond correlations for every C-H pair in the molecule. |

| HMBC | Identifies long-range (2-3 bond) ¹H-¹³C correlations | - Protons on the first methylene of the pentyl chain to C1 and C2 of the ring.- Protons on the first methylene of the propyl chain to C1 and C2 of the ring. |

| NOESY | Identifies through-space ¹H-¹H proximities for stereochemistry | - cis isomer: Cross-peak between protons on the pentyl and propyl substituents.- trans isomer: Absence of the above cross-peak. |

Application of NMR in Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the "envelope" and "half-chair" forms. dalalinstitute.comscribd.com The presence and position of the pentyl and propyl substituents will influence the preferred conformation and the dynamics of interconversion between different puckered forms.

NMR spectroscopy, through the detailed analysis of vicinal proton-proton coupling constants (³J_HH) and NOESY data, can provide insight into these conformational preferences. The magnitude of ³J_HH values is dependent on the dihedral angle between the coupled protons, which is a direct reflection of the ring's geometry. By comparing experimental coupling constants with those predicted for different ideal conformations (e.g., using the Karplus equation), the predominant conformation in solution can be determined. researchgate.net NOESY can further support this by revealing through-space distances that are consistent with a particular conformation.

Mass Spectrometry for Mechanistic Fragmentation and Exact Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. youtube.com This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₂₆. The theoretical exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimental value to provide unequivocal confirmation of the elemental composition.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₁₃H₂₆ | [M]⁺• | 182.20345 |

| C₁₃H₂₇ | [M+H]⁺ | 183.21128 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion. researchgate.net In an MS/MS experiment, the molecular ion of this compound (m/z 182.2) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.

For saturated hydrocarbons like this compound, fragmentation typically involves the cleavage of C-C bonds. The most likely fragmentation pathways would include:

Loss of the pentyl radical: Cleavage of the bond between the cyclopentane ring and the pentyl chain, resulting in a fragment ion corresponding to the loss of a C₅H₁₁ radical (71 Da).

Loss of the propyl radical: Cleavage of the bond connecting the propyl group to the ring, leading to a fragment from the loss of a C₃H₇ radical (43 Da).

Ring opening followed by cleavage: The cyclopentane ring can open to form an acyclic carbocation, which then undergoes further fragmentation along the carbon chain.

Fragmentation within the alkyl chains: Cleavage at various points along the pentyl and propyl chains, leading to a series of characteristic ions separated by 14 Da (CH₂).

Analyzing these fragmentation patterns helps to confirm the size and structure of the alkyl substituents and their connection to the cyclopentane ring. docbrown.infocas.cn

X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides an unambiguous 3D model of a compound's atomic structure. For a non-crystalline substance like this compound, the process involves creating a crystalline derivative. This is achieved by reacting the compound with a chiral reagent to form a diastereomeric salt or a covalently bonded derivative that readily crystallizes.

Once a suitable single crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, which reveals the precise spatial arrangement of atoms. This allows for the unequivocal assignment of the absolute configuration (R/S) at each stereocenter. While this method is powerful, no published studies were found that specifically apply X-ray crystallography to derivatives of this compound.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the stereoisomers of chiral compounds and assessing the purity of a sample. For a molecule like this compound, which has two chiral centers, advanced techniques are necessary to resolve the potential enantiomers and diastereomers.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of an enantiomer in a mixture, is crucial in many chemical applications. heraldopenaccess.usnih.gov Chiral chromatography is the most common and reliable method for this purpose. chromatographyonline.com

Chiral Gas Chromatography (GC): This technique utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.czuni-muenchen.de The enantiomers of a volatile compound interact differently with the CSP, leading to different retention times and, thus, separation. gcms.cz This allows for the quantification of each enantiomer present in a mixture. Chiral GC is highly sensitive and provides excellent resolution, making it an ideal method for analyzing compounds like this compound. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or those that require derivatization for GC analysis, chiral HPLC is the method of choice. heraldopenaccess.usuma.es Similar to chiral GC, it employs a column packed with a CSP. nih.gov The differential interactions between the enantiomers and the stationary phase, influenced by the mobile phase composition, result in their separation. nih.gov HPLC can be used for both analytical and preparative-scale separations, allowing for the isolation of pure enantiomers. heraldopenaccess.us

Multi-dimensional Chromatography (e.g., GCxGC) for Complex Mixture Analysis

When this compound is a component of a highly complex mixture, such as petroleum fractions or environmental samples, one-dimensional chromatography may not provide sufficient resolution. mosh-moah.denih.gov In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. gcms.czlabrulez.com

GCxGC employs two columns with different stationary phases (e.g., nonpolar and polar) connected by a modulator. gcms.cz The modulator traps small, sequential portions of the effluent from the first column and re-injects them onto the second, faster-separating column. This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. mosh-moah.de This technique can resolve thousands of components in a single analysis, making it exceptionally powerful for characterizing complex hydrocarbon mixtures that may contain various cycloalkanes. nih.govacs.org The structured nature of the resulting chromatogram allows for the classification of compounds into distinct chemical classes, such as n-alkanes, iso-alkanes, and cycloalkanes. mosh-moah.degcms.cz

Derivatization and Functionalization Strategies for 1 Pentyl 2 Propylcyclopentane

Regioselective Functionalization of the Cyclopentane (B165970) Ring System

Regioselective functionalization aims to introduce a chemical group at a specific position on the cyclopentane ring. For a 1,2-disubstituted cyclopentane, the available positions for functionalization are C3, C4, and C5. Achieving selectivity among these positions is a significant synthetic challenge. nih.gov

C-H Activation Strategies: Directed C-H activation is a powerful tool for regioselective functionalization. nih.govmdpi.comuni-muenster.de By introducing a directing group, it is possible to guide a transition metal catalyst to a specific C-H bond. For instance, if 1-pentyl-2-propylcyclopentane were first converted to a derivative containing a carboxylic acid, it could undergo palladium-catalyzed transannular γ-C–H arylation. nih.govresearchgate.net This methodology has proven effective for functionalizing various cycloalkane carboxylic acids, showing excellent regioselectivity for γ-methylene C-H bonds. nih.gov

Hypothetical Application of Transannular C-H Arylation:

| Starting Material | Directing Group | Reagents | Potential Product |

| This compound-carboxylic acid | Carboxylic Acid | Pd(OAc)₂, Ligand (e.g., Quinuclidine-pyridone), Aryl Halide | γ-Aryl-1-pentyl-2-propylcyclopentane-carboxylic acid |

This table illustrates a potential, not experimentally confirmed, reaction based on established methods.

Radical Functionalization: Free radical reactions offer another avenue for functionalization. The relative reactivity of the C-H bonds on the cyclopentane ring (secondary C-H bonds at C3, C4, C5) versus those on the alkyl chains would influence the site of reaction. Typically, tertiary C-H bonds are most reactive, followed by secondary, then primary. Since the cyclopentane ring in this compound contains only secondary and tertiary C-H bonds at the points of substitution, selective functionalization away from these points can be challenging without a directing influence.

Stereoselective Introduction of Additional Functionalities

Stereoselective functionalization controls the three-dimensional arrangement of the new functional group relative to the existing pentyl and propyl substituents. The initial stereochemistry of the 1,2-dialkylcyclopentane (cis or trans) will strongly influence the outcome of subsequent reactions.

Substrate-Controlled Diastereoselectivity: The existing alkyl groups create a specific steric environment around the cyclopentane ring. Reagents will preferentially approach from the less hindered face of the ring, leading to a diastereoselective outcome. For example, if a double bond were introduced into the ring (forming a cyclopentene (B43876) derivative), subsequent epoxidation or dihydroxylation would likely occur on the face opposite to the larger alkyl groups. The development of stereocontrolled syntheses for highly substituted cyclopentanes is a key area of research. researchgate.netnih.gov

Catalytic Asymmetric Desymmetrization: If a prochiral cyclopentane derivative is formed, catalytic asymmetric desymmetrization can be a powerful strategy to introduce chirality. rsc.org For instance, creating a meso-cyclopentene derivative from this compound could allow for a palladium-catalyzed asymmetric allylic alkylation, yielding an enantioenriched product. rsc.org

Potential Stereoselective Reactions:

| Reaction Type | Reagent(s) | Expected Stereochemical Control |

| Dihydroxylation | OsO₄, NMO | syn-addition, influenced by the steric hindrance of alkyl groups. |

| Epoxidation | m-CPBA | Delivery of oxygen to the less sterically hindered face. |

| Hydrogenation | H₂, Pd/C | syn-addition, typically from the less hindered face. |

This table provides a general overview of expected outcomes for common stereoselective reactions.

Development of Synthetic Precursors and Building Blocks from this compound

Functionalized derivatives of this compound can serve as valuable building blocks for the synthesis of more complex molecules. mdpi.comresearchgate.net The introduction of functional groups like hydroxyls, carbonyls, or amines opens up a wide array of subsequent chemical transformations.

Ring-Opening and Ring-Expansion Reactions: Introducing specific functionalities can enable ring-opening or ring-expansion reactions, transforming the cyclopentane core into different scaffolds. For example, a Baeyer-Villiger oxidation of a cyclopentanone (B42830) derivative (formed by oxidation of a corresponding cyclopentanol) would yield a six-membered lactone, a valuable synthetic intermediate. mdpi.com Molybdenum-mediated cleavage of fused isoxazoline (B3343090) rings has also been shown as a method to stereoselectively synthesize substituted cyclopentane rings. nih.gov

Conversion to Chiral Ligands: Functionalization to introduce diamine or amino alcohol motifs could allow for the synthesis of chiral ligands. For instance, the chemoenzymatic synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines from racemic amino alcohols is an established route. researchgate.net Such ligands are highly valuable in asymmetric catalysis.

Use in Natural Product Synthesis: Substituted cyclopentanes are ubiquitous in natural products. oregonstate.edu A functionalized this compound derivative could serve as a key fragment for the total synthesis of complex natural products, particularly those containing a polysubstituted five-membered carbocyclic ring. oregonstate.edu

Future Research Directions and Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of 1,2-disubstituted cyclopentanes with high stereocontrol remains a challenging yet crucial goal in organic chemistry. While general methods for creating substituted cyclopentanes exist, future research could focus on developing more efficient and highly stereoselective routes specifically for 1-Pentyl-2-propylcyclopentane.

Current synthetic strategies for related structures provide a foundation for this future work. Methodologies such as the catalytic hydrogenation of polyalkyl cyclopentadiene (B3395910) derivatives and the alkylation of cyclopentane (B165970) offer viable, though sometimes limited, pathways. smolecule.com More advanced approaches that could be optimized for this specific target include:

Chemoenzymatic Methods: Utilizing enzymes like oxidoreductases or lipases could offer unparalleled stereoselectivity. For instance, the enzyme-mediated reduction of a 1-pentyl-2-propylcyclopentenone precursor could generate a chiral allylic alcohol with high enantiomeric excess, which can then be further functionalized. smolecule.com

Asymmetric Catalysis: The development of novel chiral catalysts for reactions like [3+2] cycloadditions could enable the direct and enantioselective construction of the this compound scaffold. organic-chemistry.org Rhodium-catalyzed cyclization of 1,6-dienes is another promising avenue that could be adapted. rsc.org

Lewis Acid-Catalyzed Cyclizations: Scandium(III) triflate has been shown to catalyze the intramolecular alkylation of δ-keto esters to form cyclopentane rings. smolecule.com Future work could involve designing chiral Lewis acid systems to control the stereochemical outcome of the cyclization of a precursor to this compound.

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantage | Key Research Focus | Relevant Precursors |

| Chemoenzymatic Synthesis | High enantiomeric and diastereomeric purity. smolecule.com | Screening and engineering of enzymes (e.g., alcohol dehydrogenases, lipases). | 1-Pentyl-2-propylcyclopentenone |

| Asymmetric Metal Catalysis | High catalytic efficiency and turnover numbers. organic-chemistry.orgrsc.org | Design of chiral ligands for metals like Rhodium, Palladium, or Copper. | Substituted dienes, cyclopropyl (B3062369) ketones, or alkenes. |

| Organocascade Reactions | Increased synthetic efficiency, reduced waste. nih.govacs.org | Development of novel chiral organocatalysts and cascade sequences. | Unsaturated aldehydes and malonate derivatives. |

| Chiral Lewis Acid Catalysis | Control over stereocenters during ring formation. smolecule.com | Synthesis of chiral scandium or titanium complexes. | δ-Keto ester with pentyl and propyl groups. |

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, advanced computational studies could provide deep insights into its conformational landscape, reactivity, and selectivity, guiding future experimental work. While specific studies on this molecule are scarce, methodologies applied to similar alkyl-cycloalkanes can be adopted. mdpi.comresearchgate.net

Future computational research directions should include:

Conformational Analysis: Employing methods like Density Functional Theory (DFT) to map the potential energy surface of the cis and trans isomers. researchgate.net This would identify the most stable conformers and the energy barriers between them, which is fundamental to understanding the molecule's physical properties and reactivity.

Reaction Mechanism Studies: Using quantum chemical methods (e.g., DFT, G3MP2) to model the transition states of potential reactions, such as oxidation or dehydrogenation. acs.orgmdpi.com This can help predict reaction outcomes and identify the most favorable pathways for chemical transformations.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the structural features of this compound and related isomers with physical properties like viscosity and boiling point. researchgate.net Such models are valuable for predicting the behavior of these compounds in applied settings.

Table 2 outlines potential computational approaches and their expected outcomes.

| Computational Method | Research Goal | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Determine stable conformers and rotational barriers. researchgate.net | Understanding of stereoisomer stability and physical properties. |

| G3MP2 / G4 Composite Methods | Calculate accurate thermodynamic properties (e.g., enthalpy of formation). mdpi.comresearchgate.net | Reliable data for chemical process design and modeling. |

| QSPR Modeling | Predict physical properties like viscosity and boiling point. researchgate.net | Aiding in the design of specialized fluids without extensive experimentation. |

| Molecular Dynamics (MD) Simulations | Simulate bulk liquid behavior. | Insight into solvent properties and intermolecular interactions. |

Exploration of this compound as a Model System for Alkyl-Substituted Carbocycles

Alkyl-substituted cyclopentanes are significant components of various materials, including naphthenic crude oils and gasoline surrogate fuels. taylorandfrancis.comresearchgate.net Due to the complexity of these real-world mixtures, studying well-defined model compounds is essential for understanding their fundamental chemical and physical behavior.

This compound is an excellent candidate for such a model system because:

It possesses a defined structure with two different alkyl chains, allowing for systematic investigation of the influence of chain length and substitution pattern on the properties of the cyclopentane ring.

Its isomers (cis and trans) provide a platform to study the impact of stereochemistry on packing, viscosity, and thermal properties.

Future research could use this compound to investigate phenomena relevant to larger systems, such as the initial stages of oxidation in fuels or the relationship between molecular structure and lubricity in base oils. researchgate.net Thermodynamic studies on its pure isomers could help refine group-additivity models used to predict the properties of complex hydrocarbon mixtures. nist.gov

Potential Roles in Non-Biological/Non-Clinical Applications

Based on its hydrocarbon structure, this compound is inherently hydrophobic and non-polar, suggesting potential applications where these properties are desirable and where precise physical characteristics are required. These applications strictly exclude any medical or clinical uses.

Specialized Solvents: Its non-polar nature makes it a potential solvent for specific organic reactions or extractions where traditional hydrocarbon solvents like hexane (B92381) or toluene (B28343) are not ideal. smolecule.com The ability to synthesize specific stereoisomers could lead to solvents with tailored physical properties (e.g., boiling point, viscosity).

Lubricant and Heat-Transfer Fluid Components: The viscosity of a liquid is a critical property for lubricants. researchgate.net Alkyl-substituted cycloalkanes (naphthenes) are a known component of lubricant base oils. By studying the viscoelastic properties of pure this compound isomers, it may be possible to design it as a component in synthetic lubricants or heat-transfer fluids with optimized performance characteristics under specific temperature and pressure conditions.

Materials Science: The compound could serve as a non-reactive additive or plasticizer in certain polymer formulations, or as a building block for more complex molecules after functionalization. Its defined structure could be useful in creating materials with predictable and highly controlled properties. For instance, perfluorinated versions of related alkylcyclopentanes have been investigated for gas transport applications, suggesting the hydrocarbon scaffold has a suitable structure for incorporating into specialized fluids. google.com

Q & A

Basic Research Questions

Q. How can I design a synthesis protocol for 1-Pentyl-2-propylcyclopentane, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Begin with a retrosynthetic analysis to identify precursor molecules (e.g., cyclopentane derivatives with pentyl and propyl substituents). Use catalytic hydrogenation or Grignard reactions for alkyl chain attachment. Key parameters include reaction temperature (optimize between 60–80°C to avoid side reactions), solvent polarity (e.g., THF for Grignard stability), and stoichiometric ratios (1:1.2 for cyclopentane:alkyl halide). Document purification steps (e.g., column chromatography with silica gel, hexane/ethyl acetate gradient) and validate purity via GC-MS (retention time comparison) and NMR (integration ratios) .

Q. What analytical techniques are recommended for characterizing the physical properties of this compound?

- Methodological Answer :

- Boiling Point : Use dynamic distillation coupled with a digital thermometer (accuracy ±0.1°C).

- Density : Measure via pycnometry at 25°C, comparing to a reference solvent (e.g., water).

- Solubility : Perform phase-separation tests in solvents of varying polarity (hexane, ethanol, DMSO) under controlled agitation.

Tabulate results with standard deviations from triplicate trials. Cross-reference with computational predictions (e.g., COSMO-RS simulations) to identify discrepancies .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for non-classified hydrocarbons. Use fume hoods for volatile emissions, nitrile gloves for skin protection, and static-free containers to prevent ignition. Store at 4°C under nitrogen to inhibit oxidation. In case of spills, adsorb with inert materials (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical isomerism in this compound be resolved, and what techniques validate structural configurations?

- Methodological Answer : Synthesize stereoisomers via chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution. Analyze using:

- VCD (Vibrational Circular Dichroism) : Compare experimental spectra to DFT-simulated spectra for enantiomer identification.

- X-ray Crystallography : Resolve crystal structures (if solid phase is achievable) to confirm substituent spatial arrangement.

Note discrepancies between computational models (e.g., Gaussian 16 optimization) and empirical data, adjusting force fields as needed .

Q. What strategies mitigate conflicting data in thermodynamic stability studies of this compound?

- Methodological Answer : Contradictions in ΔG values may arise from:

- Method Variability : Compare calorimetry (DSC) vs. computational (Gaussian thermochemistry) results.

- Sample Purity : Re-run DSC with HPLC-validated samples (>99% purity).

- Environmental Control : Ensure inert atmospheres (argon) during measurements to prevent oxidation artifacts.

Statistically analyze outliers using Grubbs’ test (α=0.05) and report uncertainty intervals .

Q. How can computational modeling optimize the reaction pathways for this compound derivatization?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for electrophilic substitution or ring-opening reactions.

- MD Simulations : Apply NAMD or GROMACS to predict solvent effects (e.g., toluene vs. DMF) on reaction kinetics.

Validate with experimental kinetic data (e.g., Arrhenius plots from temperature-varied trials). Address deviations by adjusting basis sets or solvation models .

Data Presentation and Reproducibility

Q. What statistical approaches are essential for analyzing spectroscopic data reproducibility across multiple labs?

- Methodological Answer :

- Interlaboratory Studies : Use ANOVA to compare NMR/IR peak assignments from 3+ independent labs.

- Uncertainty Budgets : Quantify contributions from instrument calibration (±0.5 ppm for NMR), operator technique, and sample preparation.

Report combined uncertainties as expanded uncertainties (k=2, 95% confidence) in published datasets .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed journals?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Methods : Specify equipment (e.g., Schlenk line for air-sensitive reactions), catalyst batches, and purification thresholds (e.g., >95% purity).

- Supporting Information : Upload raw chromatograms, spectral data, and crystallographic CIF files.

- Critical Metadata : Include humidity levels, stirring rates, and precursor sourcing (e.g., Sigma-Aldrich Lot #) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。